N-(4-chloro-3-nitrophenyl)furan-2-carboxamide

Description

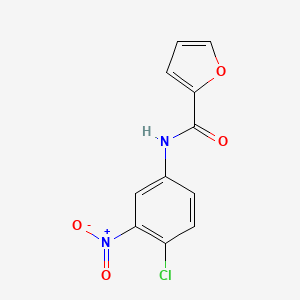

N-(4-Chloro-3-nitrophenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a nitro (NO₂) group at the 3-position and a chloro (Cl) substituent at the 4-position on the phenyl ring.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKZXCDSJNBIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351820 | |

| Record name | N-(4-chloro-3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

196943-44-9 | |

| Record name | N-(4-chloro-3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

Reduction: 4-chloro-3-aminophenylfuran-2-carboxamide.

Substitution: Various substituted phenylfuran-2-carboxamides depending on the nucleophile used.

Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

Anti-Cancer Activity

N-(4-chloro-3-nitrophenyl)furan-2-carboxamide and its derivatives have been extensively studied for their anti-cancer potential. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Efficacy Against Cancer Cell Lines

A study investigated the anti-cancer activity of several carbamothioyl-furan-2-carboxamide derivatives, including this compound. The results demonstrated the following cell viability percentages against HepG2, Huh-7, and MCF-7 cancer cell lines:

| Compound | HepG2 Cell Viability (%) | Huh-7 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|---|

| 4a | 35.01 | 48.32 | 43.96 |

| 4b | 37.31 | 45.09 | 41.81 |

| 4c | 39.22 | 50.00 | 39.00 |

| 4d | 33.29 | 45.09 | 41.81 |

Compound 4d exhibited the highest anti-cancer activity, indicating that structural modifications can enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that electron-donating substituents on the phenyl ring significantly increase anti-cancer activity. The presence of nitro groups at different positions also influenced the potency, with ortho-substituted compounds showing superior activity compared to meta and para counterparts .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has demonstrated promising anti-microbial effects against various bacterial and fungal strains.

Bacterial Inhibition

The compound was tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The results are summarized in the table below:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 4a | 10–15 | 240–280 |

| 4b | 10–15 | 240–280 |

| 4d | 12 | 270 |

| 4f | 9–16 | 230–295 |

These findings indicate that the synthesized derivatives possess significant antibacterial activity, particularly against gram-negative bacteria .

Fungal Activity

The compound also exhibited notable antifungal properties, with inhibition zones ranging from 12 to 19 mm against various fungal strains:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 4a | 12–19 | 120.7–190 |

| 4b | 12–19 | 122.1–186 |

| 4c | 12–19 | 120.7–190 |

These results suggest that this compound derivatives could serve as effective antifungal agents .

Additional Pharmacological Applications

Beyond its anti-cancer and anti-microbial activities, this compound has shown potential in other therapeutic areas:

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit analgesic effects comparable to standard medications like aceclofenac, with significant inhibition of writhing in animal models . Additionally, it demonstrated substantial anti-inflammatory activity by inhibiting paw edema in experimental setups.

Antidiarrheal Properties

Some studies have reported that certain derivatives possess antidiarrheal effects, further expanding the therapeutic potential of this compound in treating gastrointestinal disorders .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as bacterial enzymes or cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular functions. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide ()

- Structure : Features a bromo (Br) substituent at the 4-position of the phenyl ring, lacking the nitro group present in the target compound.

- Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving a 94% yield. This high yield contrasts with lower yields observed in nitro-substituted analogs, likely due to the reduced steric and electronic hindrance of the bromo group compared to nitro .

- Reactivity : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives (yields: 32–83%). Electron-donating groups on boronic acids enhance coupling efficiency, whereas electron-withdrawing groups (e.g., nitro) reduce yields .

N-(2-Nitrophenyl)furan-2-carboxamide ()

- Structure : Contains a nitro group at the 2-position (ortho) of the phenyl ring instead of the 3-position (meta) in the target compound.

- Crystal Structure : The nitro group induces intramolecular interactions (N1⋯O3 = 2.615 Å), disrupting the planarity of the furan-carboxamide moiety. The dihedral angle between phenyl and furan rings is 9.71°, contrasting with planar configurations in nitro-free analogs .

- Synthesis : Prepared via refluxing furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystals with a melting point of 388 K .

Functional Group Modifications and Derivatives

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide ()

- Structure: Incorporates a phenoxymethyl group at the 5-position of the furan ring and a diethylamino group on the phenyl ring.

- Implications: The electron-donating diethylamino group may enhance solubility and alter electronic properties compared to the nitro-chloro combination in the target compound.

5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide ()

- Structure: Substituted with a morpholinomethyl group at the 4-position of the phenyl ring.

Hydrazide Analog: 2-[(4-Chloro-3-nitrophenyl)methylene]hydrazide ()

- Structure : A hydrazide derivative of the target compound, replacing the carboxamide group with a hydrazide linker.

- Relevance : Hydrazides are often explored for their chelating properties and antimicrobial activities, suggesting divergent applications compared to carboxamides .

Comparative Data Table

Key Findings and Implications

Substituent Position Matters : The placement of nitro groups (ortho vs. meta/para) significantly impacts molecular planarity and intramolecular interactions. The target compound’s 3-nitro-4-chloro arrangement may offer a balance between steric effects and electronic properties .

Synthetic Challenges : Electron-withdrawing groups (e.g., nitro) generally reduce yields in cross-coupling reactions compared to halogens like bromo .

Functional Group Diversity: Derivatives with morpholine or diethylamino groups highlight the tunability of furan-carboxamides for targeted applications, such as drug delivery or materials science .

Biological Activity

N-(4-chloro-3-nitrophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structure of this compound features a furan ring, a nitrophenyl group, and a carboxamide functional group. These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that inhibit bacterial enzymes or disrupt cellular functions by interacting with nucleophilic sites in proteins.

- Receptor Binding : The furan ring and carboxamide group enhance binding affinity for specific receptors, modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria.

- Biofilm Formation Inhibition : It demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating chronic infections .

Anticancer Potential

This compound has shown promising anticancer activity:

- Cell Viability Assays : In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the micromolar range .

- Mechanisms of Action : The compound induces apoptosis in cancer cells, as evidenced by increased caspase activity. This apoptotic effect correlates with the structural characteristics of the compound, particularly the presence of electron-withdrawing groups that enhance its biological potency .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 270 µg/mL | Effective against biofilm formation |

| Escherichia coli | MIC = 300 µg/mL | Significant antibacterial activity | |

| Anticancer | MCF-7 | IC50 = 0.65 µM | Induces apoptosis via caspase activation |

| HepG2 | IC50 = 0.75 µM | Reduces cell viability significantly |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Notably:

- Substituent Effects : Variations in the nitrophenyl substituent position (ortho, meta, para) have been shown to affect potency, with ortho-substituted derivatives often exhibiting greater activity .

- Functional Group Modifications : Alterations to the carboxamide or furan moieties can lead to enhanced or diminished biological effects, indicating a clear structure-activity relationship that can guide future drug design efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.